3-Methylpyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
3-Methylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpyrrolidine-3-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-methylpyrrolidine with chloroacetic acid in the presence of a base, followed by acidification to obtain the hydrochloride salt. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents such as ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process includes:
Reactants: 3-methylpyrrolidine and chloroacetic acid
Catalyst: Acid or base catalysts to facilitate the reaction
Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt
Chemical Reactions Analysis
Types of Reactions
3-Methylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acid derivatives
Reduction: Formation of amine derivatives
Substitution: Nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
Oxidation: 3-Methylpyrrolidine-3-carboxylic acid
Reduction: 3-Methylpyrrolidine
Substitution: Various N-substituted pyrrolidine derivatives
Scientific Research Applications
3-Methylpyrrolidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules
Biology: Studied for its potential role in enzyme inhibition and protein binding
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-methylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with protein receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound with a five-membered nitrogen-containing ring
Proline: A naturally occurring amino acid with a pyrrolidine ring
3-Methylpyrrolidine: A derivative with a methyl group at the third position
Uniqueness
3-Methylpyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of both a carboxylic acid and a hydrochloride group, which imparts distinct chemical properties. This compound exhibits different reactivity and biological activity compared to its analogs, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-methylpyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)2-3-7-4-6;/h7H,2-4H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAXHUVEAMLCRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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